7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7H-Pyrrolo[2,3-D]pyrimidin-4-Amine has been crystallized in complex with the Hck kinase, a member of the SFK family [, ]. The crystal structure provides valuable insights into the binding mode of this compound within the ATP-binding site of Hck. The structure reveals that the pyrrolo-pyrimidine core of the compound forms key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the interactions of ATP. Additionally, the trans-4-(4-methylpiperazin-1-yl)cyclohexyl and 4-phenoxyphenyl substituents engage in hydrophobic interactions with residues in the active site, contributing to the compound's high affinity and selectivity for Hck.
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7H-Pyrrolo[2,3-D]pyrimidin-4-Amine functions as a potent and selective ATP-competitive inhibitor of SFKs [, ]. It binds to the ATP-binding site of these kinases, thereby preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. By inhibiting SFK activity, this compound disrupts critical signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to growth arrest and apoptosis in cancer cells.
Investigating SFK function in AML: This compound has been instrumental in elucidating the role of SFKs, specifically Hck, in AML [, , , , ]. Studies have demonstrated that it effectively inhibits the growth of AML cell lines and primary AML cells, particularly those harboring the FLT3-ITD mutation.
Elucidating resistance mechanisms to SFK inhibitors: Research has employed this compound to understand the mechanisms underlying acquired resistance to SFK inhibitors [, ]. Studies have identified specific mutations in the Hck kinase domain that confer resistance to this compound, providing valuable insights for the development of next-generation SFK inhibitors with improved efficacy.
Probing the interplay between SFKs in ES cell differentiation: This compound has been used to investigate the opposing roles of closely related SFKs, c-Src and c-Yes, in mouse embryonic stem (mES) cell differentiation [, ]. Studies have shown that it can selectively block the activity of either c-Src or c-Yes, allowing researchers to dissect their individual contributions to ES cell fate determination.
Investigating SFK involvement in EGFR activation: This compound has been used to study the role of SFKs in epidermal growth factor receptor (EGFR) activation by gastrin-releasing peptide (GRP) in head and neck squamous cell carcinoma (HNSCC) [, ]. Results suggest that SFKs are required for GRP-induced EGFR phosphorylation, MAPK activation, and subsequent cell proliferation and invasion.
Exploring the role of SFKs in smooth muscle cell proliferation: Research has utilized this compound to investigate the functional interaction between platelet-derived growth factor (PDGF) and N-methyl-D-aspartate receptors (NMDARs) in smooth muscle cell proliferation and migration in pulmonary arterial hypertension (PAH) []. The study revealed that blocking SFK activity with this compound disrupted the PDGF-induced phosphorylation of NMDARs, suggesting a potential therapeutic target for PAH.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6